2-Amino-5-fluoro-3-methylbenzenethiol
Overview
Description
2-Amino-5-fluoro-3-methylbenzenethiol is an organic compound with the molecular formula C7H8FNS. It is a derivative of benzenethiol, featuring an amino group at the second position, a fluorine atom at the fifth position, and a methyl group at the third position. This compound is utilized in various chemical syntheses, particularly in the preparation of fluorophenothiazines and other related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-3-methylbenzenethiol typically involves the reaction of 4-fluoro-2-methylaniline with sulfur-containing reagents. One common method includes the use of hydrogen sulfide in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds as follows:
Starting Material: 4-Fluoro-2-methylaniline
Reagent: Hydrogen sulfide (H2S)
Conditions: Reflux with sodium hydroxide (NaOH)
The product is then purified through recrystallization from ethanol to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-3-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(2-amino-5-fluoro-3-methylphenyl)disulfide using hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions with halonitrobenzenes to form diphenyl sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in ethanol under reflux conditions.
Substitution: Halonitrobenzenes in the presence of a base, such as sodium hydroxide.
Major Products
Oxidation: Bis(2-amino-5-fluoro-3-methylphenyl)disulfide
Substitution: Diphenyl sulfides
Scientific Research Applications
2-Amino-5-fluoro-3-methylbenzenethiol is used in various scientific research applications, including:
Synthesis of Fluorophenothiazines: It is involved in the synthesis of fluorophenothiazines through the Smiles rearrangement process.
Peptide Synthesis: The compound is relevant in the field of peptide synthesis, contributing to the development of new synthetic methods for peptide chains.
Corrosion Inhibition: Derivatives of this compound have shown potential as corrosion inhibitors for metals, which is important in industrial and engineering applications.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-3-methylbenzenethiol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the thiol group can undergo oxidation to form disulfides. The fluorine atom enhances the compound’s reactivity by influencing the electron density on the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-fluorobenzenethiol
- 2-Amino-3-methylbenzenethiol
- 2-Amino-5-chloro-3-methylbenzenethiol
Uniqueness
2-Amino-5-fluoro-3-methylbenzenethiol is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the fluorine atom at the fifth position enhances its reactivity compared to similar compounds without the fluorine substitution.
Properties
IUPAC Name |
2-amino-5-fluoro-3-methylbenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVMGHHMHBIMHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)S)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573235 | |
Record name | 2-Amino-5-fluoro-3-methylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211868-21-2 | |
Record name | 2-Amino-5-fluoro-3-methylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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